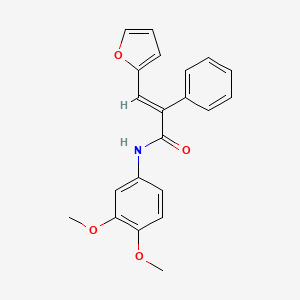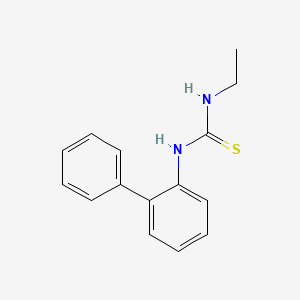![molecular formula C14H16N2O B5877092 N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine](/img/structure/B5877092.png)
N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine, also known as DMFDMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMFDMA is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol. In
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine is not well understood. However, it is believed that this compound acts as a fluorescence probe by intercalating into the DNA or RNA helix. This results in a change in the fluorescence intensity of this compound, which can be used to detect the presence of DNA or RNA.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and non-carcinogenic. This compound has been shown to have low cytotoxicity in vitro, making it a potential candidate for use in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine has several advantages for use in lab experiments. It is a highly fluorescent compound, making it useful for fluorescence-based assays. This compound is also easy to synthesize and purify, making it readily available for use in research. However, this compound has some limitations. It is not water-soluble, which limits its use in aqueous systems. In addition, this compound has a low quantum yield, which limits its sensitivity in some applications.
Direcciones Futuras
There are several future directions for the study of N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine. One potential application is the use of this compound as a fluorescent probe for the detection of cancer cells. This compound has been shown to selectively bind to cancer cells, making it a potential candidate for use in cancer diagnosis. Another future direction is the use of this compound in the development of organic semiconductors for use in electronic devices. This compound has been shown to have good charge transfer properties, making it a potential candidate for use in electronic devices. Finally, the use of this compound in the study of charge transfer processes in biological systems is an area of future research. This compound has been shown to be a useful model compound for the study of charge transfer processes, which are important in biological systems.
Métodos De Síntesis
The synthesis of N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine involves the reaction of 2-furaldehyde and 1,4-phenylenediamine in the presence of dimethylamine. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of DNA and RNA. This compound has also been used as a pH sensor in biological systems. In addition, this compound has been used as a model compound for the study of charge transfer processes in organic semiconductors.
Propiedades
IUPAC Name |
N,N-dimethyl-4-[(5-methylfuran-2-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-4-9-14(17-11)10-15-12-5-7-13(8-6-12)16(2)3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSKTXFRIGTWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)


![1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5877037.png)

![N-benzyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5877047.png)

![7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5877058.png)
![4-methyl-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5877073.png)
![1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B5877084.png)
